N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring, a phenylethynyl group, and a carboxamide functional group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide typically involves the coupling of 4-iodophenol with phenylethynyl magnesium halide to form the phenylethynyl-substituted phenol . This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) to form oxoacetamides.
Substitution: It can participate in substitution reactions, particularly involving the phenylethynyl group, which can be functionalized further.
Common Reagents and Conditions
Oxidation: DMSO is commonly used as both an oxidant and solvent for the oxidation of N-ynylsulfonamides.
Substitution: Reagents such as sulfonyl iodides and blue LED light can be used for photoinduced substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives, such as chalcogen-substituted indole derivatives and oxoacetamides .
Scientific Research Applications
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide involves its interaction with molecular targets through its functional groups. The phenylethynyl group can participate in π-π interactions, while the thiophene ring can engage in electron-donating or withdrawing interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(phenylethynyl)phenyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a carboxamide.
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: Another related compound with a sulfonamide group and additional methyl and phenylmethyl substitutions.
Uniqueness
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a carboxamide group, which imparts distinct chemical and biological properties compared to its sulfonamide counterparts .
Properties
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c21-19(18-7-4-14-22-18)20-17-12-10-16(11-13-17)9-8-15-5-2-1-3-6-15/h1-7,10-14H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMIVGDKASMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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